7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that features a fused ring system combining a pyrrole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have certain stability and degradation characteristics, and may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline typically involves multi-step processes that include cyclization and functional group transformations. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminobenzaldehyde with a suitable pyrrole derivative can lead to the formation of the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the core structure .
Scientific Research Applications
7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline include:
1H-pyrrolo[2,3-b]pyridine: Another fused ring system with potential biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline core and additional pyrazole rings, known for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-2-1-7-5-8-3-4-13-11(8)14-10(7)6-9/h1-2,5-6H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERKYACDUOTJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C3C=CC(=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.